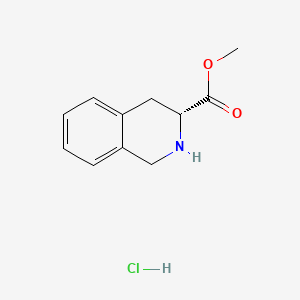

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

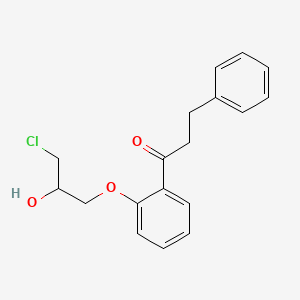

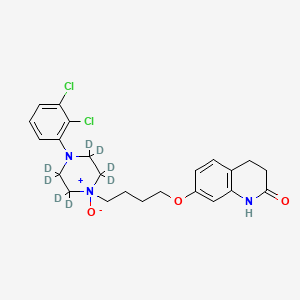

“®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid .

Molecular Structure Analysis

The molecular structure of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” consists of a tetrahydroisoquinoline core with a carboxylate group attached to the 3-position and a methyl group attached to the nitrogen . The “R” in the name indicates that this compound is the R-enantiomer, meaning it has a specific three-dimensional configuration .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” include a molecular weight of 191.23 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the retrieved sources.

Applications De Recherche Scientifique

Resolution and Derivatives Preparation : Sánchez et al. (2001) investigated the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. They observed that the butyl, ethyl, and methyl esters of this acid could be hydrolyzed under mild conditions, resulting in the corresponding (S)-acid and the unreacted (R)-ester (Sánchez et al., 2001).

Enantioselective Hydrolysis : Paál et al. (2007) developed a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. They used CAL-B-catalyzed enantioselective hydrolysis, achieving a high enantiomeric excess and isolated yield (Paál et al., 2007).

Synthesis of Isoquinoline Derivatives : The synthesis of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its methyl ester hydrochloride, was explored by Jansa et al. (2006). They characterized these substances using techniques like NMR spectroscopy and X-ray diffraction (Jansa et al., 2006).

Neuroprotective Potential : Kotake et al. (2005) studied the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. They found that this compound had a protective effect against various neurotoxins, suggesting its potential in treating neurological disorders like Parkinson's disease (Kotake et al., 2005).

Synthetic Approaches : Various studies have focused on the synthesis of tetrahydroisoquinoline derivatives for different applications. For example, Huber and Seebach (1987) described a method for synthesizing tetrahydroisoquinolines by diastereoselective alkylation, which included derivatives derived from phenylalanine (Huber & Seebach, 1987).

Safety and Hazards

Orientations Futures

The future directions for the study and application of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” and related compounds could involve further exploration of their biological activities and potential therapeutic uses . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

Propriétés

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.